molecular formula C7H7N3S B112751 2,6-Benzothiazolediamine CAS No. 5407-51-2

2,6-Benzothiazolediamine

Katalognummer B112751
CAS-Nummer: 5407-51-2
Molekulargewicht: 165.22 g/mol
InChI-Schlüssel: HYBCFWFWKXJYFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Benzothiazolediamine, also known as 1,3-benzothiazole-2,6-diamine, is a compound with the molecular formula C7H7N3S . It has a molecular weight of 165.22 g/mol . The compound is also known by other names such as Benzothiazole-2,6-diamine and Benzo[d]thiazole-2,6-diamine .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are related to 2,6-Benzothiazolediamine, has been extensively studied . One of the best approaches for the synthesis of this scaffold involves using 2-aminothiophenol and diversely substituted aldehydes .


Molecular Structure Analysis

The 2,6-Benzothiazolediamine molecule contains a total of 19 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 primary amine (aromatic), and 1 Thiazole .


Physical And Chemical Properties Analysis

2,6-Benzothiazolediamine has a molecular weight of 165.22 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzothiazole derivatives, including 2,6-Benzothiazolediamine, are used in organic synthesis . The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions . Synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .

Anticancer Activity

Benzothiazole derivatives have shown potential as anticancer agents . For instance, the benzothiazole derivative Phortress (NSC 710305) has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells . A recent study synthesized and evaluated novel benzothiazole derivatives for their anticancer activity .

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit antimicrobial activity . They have been evaluated for in vitro antibacterial activity against gram positive and gram negative bacterial strains .

Antiparasitic Activity

Some benzothiazole derivatives have shown potential as antiparasitic agents .

Alzheimer’s Disease Treatment

Benzothiazole derivatives have been studied for their enzyme inhibitory effects against Alzheimer’s disease . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer’s disease .

Anti-inflammatory Agents

Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . A recent study synthesized and evaluated novel benzothiazole derivatives for their anti-inflammatory activity .

Antidiabetic Activity

Benzothiazole derivatives have been reported to exhibit antidiabetic properties .

Antiviral Activity

Benzothiazole derivatives have been reported to exhibit antiviral properties .

Eigenschaften

IUPAC Name

1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBCFWFWKXJYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202397
Record name 2,6-Benzothiazolediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Benzothiazolediamine

CAS RN

5407-51-2
Record name 2,6-Benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5407-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Benzothiazolediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Benzothiazolediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Benzothiazolediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5407-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-BENZOTHIAZOLEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDC5279V52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Amino-6-nitrobenzothiazole (500 mg, 2.56 mmol) was dissolved in methanol (20 mL) and 10% palladium on carbon (50 mg) was added as a slurry in methanol (1 mL). The atmosphere was replaced with hydrogen and the suspension was stirred overnight. The catalyst was removed by suction filtration and the solvent evaporated to afford 2,6-diaminobenzothiazole (420 mg, 99%) as a pale yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-6-nitrobenzothiazole (1.0 g, 5.12 mmol) was dissolved in 100 ml of MeOH and palladium on activated carbon (10%, 545 mg, 0.51 mmol) was added. The reaction mixture was hydrogenated using hydrogen at RT (3 bar H2) for 2.5 h. The mixture was filtered, the solvent was removed under reduced pressure and the residue was purified using silica gel chromatography (ethyl acetate:n-heptane 1:2). 0.81 g (yield: 96%) of the purified title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
545 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 6-nitro-benzothiazol-2-ylamine (1.0 g, 5.12 mmol) and SnCl2 (4.86 g, 25.6 mmol) in 15 mL ethanol (denatured) was heated at reflux for 1 hour. The mixture was concentrated and partitioned between 100 mL CH2Cl2 and 50 mL 1.0 N NaOH. The organic layer was separated and the aqueous layer was extracted with 2×100 mL of CH2Cl2. The combined organic fractions were dried over MgSO4, filtered and evaporated to give a yellow solid. This was washed with a 1:1 mixture of Et2O and hexanes. Yield: 50%; 1H-NMR (acetone-d6): δ 7.14 (d, 1H, J=8.8 Hz); 6.92 (d, 1H, J=1.9 Hz); 6.62 (dd, 1H, J=1.9, 8.5 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-amino-6-nitrobenzothiazole (10 g, 0.051 mol) in 100 mL of tetrahydrofuran was added 3.0 g Raney-nickel active catalyst. The reaction mixture was hydrogenated until hydrogen consumption ceased. The reaction mixture was filtered through a Celite pad and the solution was concentrated under reduced pressure to produce a brown solid. The solid was recrystallized from toluene, yielding 2,6-diaminobenzothiazole (50% yield, m.p. 202-203° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Benzothiazolediamine
Reactant of Route 2
2,6-Benzothiazolediamine
Reactant of Route 3
2,6-Benzothiazolediamine
Reactant of Route 4
Reactant of Route 4
2,6-Benzothiazolediamine
Reactant of Route 5
Reactant of Route 5
2,6-Benzothiazolediamine
Reactant of Route 6
2,6-Benzothiazolediamine

Q & A

Q1: What is the significance of 1,3-benzothiazole-2,6-diamine in pharmaceutical research?

A1: 1,3-Benzothiazole-2,6-diamine, also known as 2,6-benzothiazolediamine, serves as a crucial building block in synthesizing various pharmaceutical compounds. Its significance lies in its ability to form Schiff bases, a class of compounds known for their diverse biological activities. Specifically, it readily reacts with aldehydes to form Schiff base ligands. These ligands can then coordinate with metal ions like copper(II) and ruthenium(II), yielding metal complexes with enhanced pharmacological properties [, , , ].

Q2: Can you provide an example of how 1,3-benzothiazole-2,6-diamine is used to synthesize bioactive compounds?

A2: Researchers have successfully synthesized Schiff base ligands by reacting 1,3-benzothiazole-2,6-diamine with various aldehydes, including ortho-vanillin [], p-hydroxy acetophenone [], o-hydroxy benzaldehyde [], and 2,4-dihydroxy acetophenone []. These ligands, upon complexation with metal ions like Cu(II) and Ru(II), exhibited promising antibacterial activities against a range of bacterial strains, including Escherichia coli, Klebsiella, and Bacillus subtilis [, ].

Q3: Beyond its use in synthesizing Schiff base ligands, has 1,3-benzothiazole-2,6-diamine been implicated in any drug degradation pathways?

A3: Yes, research indicates that 1,3-benzothiazole-2,6-diamine, specifically its N6-propyl derivative, Pramipexole, can undergo degradation reactions in the presence of certain excipients during drug formulation. One identified degradation product is (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This finding underscores the importance of carefully selecting excipients during drug development to ensure the stability and efficacy of the final pharmaceutical product [].

Q4: What analytical techniques are commonly employed to characterize 1,3-benzothiazole-2,6-diamine and its derivatives?

A4: Several techniques are used to characterize 1,3-benzothiazole-2,6-diamine and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei [, , , , ].
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [, , , , ].
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation [].
  • Elemental Analysis: Determines the percentage composition of elements within a compound, confirming its chemical formula [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.